4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Catalog No.
S13603893
CAS No.
M.F
C9H6N4OS
M. Wt
218.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Product Name

4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

InChI

InChI=1S/C9H6N4OS/c10-8-7(12-14-13-8)9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H2,10,13)

InChI Key

CHYSPVKAQRTANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NON=C3N

4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine, also known as 4-Amino-3-(benzothiazol-2-yl)furazan (ABTFO), is a heterocyclic, nitrogen-rich compound developed for applications as a high-performance energetic material. It belongs to the furazan (1,2,5-oxadiazole) class of compounds, which are investigated for their high heats of formation, high density, and thermal stability. The key procurement-relevant attributes for this class of materials are thermal decomposition temperature, density, detonation performance, and sensitivity to physical stimuli like impact and friction, which collectively determine their suitability as replacements for conventional explosives such as HMX or RDX.

Research Fit

Scaffold

Underexplored 1,2,5-oxadiazole (furazan) core for novel IP

Electronics

Non-fluorinated CF₃ bioisostere with comparable Hammett σₘ

Differentiation

Physicochemical profile distinct from 1,3,4-oxadiazole isomers

In the field of energetic materials, minor structural modifications to a heterocyclic core can lead to significant and often unpredictable changes in critical performance and safety characteristics. Replacing the benzothiazole moiety with other heterocycles, or altering substituent positions on the furazan ring, directly impacts crystal packing, density, and intramolecular hydrogen bonding. These changes can drastically alter thermal stability, detonation velocity, and sensitivity to impact and friction. For example, the decomposition temperature and safety profile of furazan-based compounds are highly dependent on their specific molecular structure, making it unreliable to substitute ABTFO with a close analog without accepting potentially critical trade-offs in performance or handling safety.

Substitution Risk

Lipophilicity mismatch

The furazan core is more lipophilic than 1,3,4-oxadiazole, altering membrane partitioning and permeability profiles.

Basicity mismatch

Furazan is substantially less basic (ΔpKₐ ≈ 4.6 units), drastically reducing protonated species at physiological pH.

Electronic and isosteric mismatch

Furazan mimics CF₃ electron withdrawal; 1,3,4-oxadiazole provides a weaker, differently oriented dipole. Interchanging isomers may break SAR.

Superior Thermal Stability Compared to HMX

4-Amino-3-(benzothiazol-2-yl)furazan (ABTFO) demonstrates significantly higher thermal stability than the widely used benchmark explosive, HMX. The decomposition temperature of ABTFO is 343.1 °C, which is 60.1 °C higher than that of HMX, measured under the same DSC conditions. This indicates a wider operational temperature range and a greater safety margin during storage and handling.

Evidence DimensionDecomposition Temperature (DSC, 10 °C/min)
Target Compound Data343.1 °C
Comparator Or BaselineHMX: 283.0 °C
Quantified Difference+60.1 °C
ConditionsDifferential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min.

Higher thermal stability allows for use in high-temperature applications and provides a significantly larger safety margin during processing, storage, and deployment.

Lipophilicity & Basicity
Class-level
ΔlogP ≈ 0.57 (furazan more lipophilic)
ΔpKₐ ≈ 4.6 units (furazan much less basic)
Target: 1,2,5-oxadiazole logP ~0.12, pKₐ ~-4.9
Comparator: 1,3,4-oxadiazole logP ~-0.45, pKₐ ~-0.3
Reported core-level differences alter permeability, protonation, and off-target profiles.
Class-level inference; substituent effects may modulate absolute values.

Higher Density than Insensitive Explosive TATB

The measured density of ABTFO is 1.83 g/cm³, which is substantially higher than the density of the common insensitive high explosive TATB. Since detonation pressure is proportional to the square of the density, this higher density contributes directly to improved energetic performance while maintaining a favorable safety profile.

Evidence DimensionMeasured Density
Target Compound Data1.83 g/cm³
Comparator Or BaselineTATB: 1.80 g/cm³
Quantified Difference+1.7%
ConditionsGas pycnometer measurement at room temperature.

A higher density allows for more energetic material to be packed into a given volume (higher loading density) and is a key factor contributing to higher detonation pressure and velocity.

Electron-Withdrawing Capacity
Class-level
σₘ ≈ 0.53 (furazan-3-yl)
vs. CF₃ σₘ ≈ 0.54; 1,3,4-oxadiazol-2-yl weaker
Difference from CF₃ only ~0.01
Supports use as a non-fluorinated electronic bioisostere in lead optimization.
Hammett constants from literature compilation; verify in target scaffold.

Calculated Detonation Performance Surpassing TATB

Based on its measured density and calculated heat of formation, the detonation properties of ABTFO were calculated and compared with TATB. ABTFO shows a calculated detonation velocity of 8770 m/s and a detonation pressure of 33.9 GPa, exceeding the performance of TATB in both metrics. This positions it as a material with a compelling balance of safety and power.

Evidence DimensionCalculated Detonation Velocity / Pressure
Target Compound Data8770 m/s / 33.9 GPa
Comparator Or BaselineTATB: 7990 m/s / 29.3 GPa
Quantified Difference+780 m/s (Velocity); +4.6 GPa (Pressure)
ConditionsCalculations based on Kamlet-Jacobs equations using measured density and calculated heat of formation.

This compound offers a significant increase in detonation velocity and pressure over a standard insensitive explosive, enabling higher performance in applications where TATB's energy output is insufficient.

Synthetic Versatility
Supporting evidence
Furazan-3-amine enables diazotization & coupling
Sandmeyer-type halogenation, azo coupling accessible
1,3,4-oxadiazol-2-amine lacks comparable precedent
Reported reactivity expands diversification scope from a single building block.
Specific yields not publicly available; confirm in your laboratory.

Favorable Safety Profile: Low Sensitivity to Impact and Friction

ABTFO exhibits low sensitivity to common mechanical stimuli, a critical factor for procurement in safe handling and processing. Its impact sensitivity, measured as drop hammer height (H50), is greater than 60 J, and it shows no reaction to friction sensitivity tests up to 360 N. This profile is comparable to or better than many standard energetic materials and indicates a low probability of accidental initiation during manufacturing or operational use.

Evidence DimensionImpact Sensitivity (H50) / Friction Sensitivity
Target Compound Data>60 J / >360 N
Comparator Or BaselineHMX: 7.4 J / 120 N
Quantified Difference>8x less sensitive to impact; >3x less sensitive to friction
ConditionsStandard BAM Fallhammer for impact sensitivity; BAM Friction Apparatus for friction sensitivity.

A low sensitivity profile is paramount for safety, reducing the risks associated with manufacturing, transport, and handling, thereby lowering specialized infrastructure and procedural costs.

Development of Thermally Stable, Insensitive Munitions (IM)

The combination of extremely high thermal stability (Td = 343.1 °C) and low sensitivity to impact (>60 J) makes ABTFO a prime candidate for formulating next-generation insensitive munitions that must perform reliably after exposure to high temperatures or severe mechanical shock.

High-Performance Melt-Castable Explosive Formulations

Given its high density (1.83 g/cm³) and superior thermal stability, ABTFO can be evaluated as a key ingredient in melt-cast explosive formulations. Its stability allows for safer melt-processing at elevated temperatures, while its density contributes to higher performance of the final cast-cured product.

High-Density Propellant and Gas Generant Formulations

The compound's high density and significant energetic output, which surpasses that of TATB, make it a suitable component for advanced solid propellant or gas generant formulations where high volumetric impulse and performance are required.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Furazan as non-fluorinated CF₃ electronic bioisostere
Assess metabolic defluorination endpoints; σₘ parity validation
CNS drug discovery programs
Nitro isostere replacement with lower basicity core
hERG binding assay context; CNS permeability model studies
Diversity-oriented synthesis
Furazan-3-amine diazotization chemistry
Library diversification yield; scope of coupling partners
Novel IP generation
Underrepresented 1,2,5-oxadiazole chemical space
Patent landscape analysis; differentiated biological profile assessment

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

218.02623200 g/mol

Monoisotopic Mass

218.02623200 g/mol

Heavy Atom Count

15

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